molecular formula C10H11NO4 B555253 4-Carboxy-L-phenylalanine CAS No. 126109-42-0

4-Carboxy-L-phenylalanine

カタログ番号: B555253
CAS番号: 126109-42-0
分子量: 209.2 g/mol
InChIキー: YXDGRBPZVQPESQ-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Carboxy-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGRBPZVQPESQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role and Significance of 4-Carboxy-L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Carboxy-L-phenylalanine (4-CL-Phe), a synthetic amino acid derivative, is emerging as a valuable tool in biochemical research and drug development. Characterized by an additional carboxyl group on the phenyl ring of L-phenylalanine, this modification imparts unique chemical properties that translate into distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, biological interactions, and experimental methodologies associated with this compound. We will delve into its significant role as a modulator of glutamate signaling through its interaction with metabotropic glutamate receptors and discuss its potential, though less defined, role in tyrosine kinase inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of this intriguing molecule.

Introduction: Unveiling this compound

This compound is a non-proteinogenic amino acid that has garnered interest for its utility in peptide synthesis and as a structural motif in the design of pharmacologically active agents.[1] Its chemical structure, featuring a carboxylated phenyl ring, distinguishes it from its proteinogenic counterpart, L-phenylalanine, leading to altered solubility, reactivity, and biological target engagement.[1] This guide will elucidate the current understanding of 4-CL-Phe's biological significance, with a primary focus on its well-documented role as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₄[2]
Molecular Weight 209.20 g/mol [2]
CAS Number 126109-42-0[2]
Appearance Off-white powder[3]
Purity ≥ 99% (HPLC)[3]
Storage Conditions 0 - 8 °C[3]

Synthesis and Metabolic Fate

Chemical Synthesis

Currently, this compound is primarily produced through chemical synthesis. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented in readily accessible literature, its synthesis can be inferred from the preparation of its derivatives used in peptide chemistry. For instance, the synthesis of Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine, a common building block in solid-phase peptide synthesis, necessitates the prior synthesis of the 4-carboxylated phenylalanine core.[4] The general strategy involves the modification of L-phenylalanine or a suitable precursor, where the para-position of the phenyl ring is carboxylated. This often involves protection of the amino and alpha-carboxyl groups, followed by a carboxylation reaction on the aromatic ring, and subsequent deprotection.

A plausible synthetic route, extrapolated from the synthesis of similar compounds like 4-azido-L-phenylalanine, would involve the protection of the amino and carboxylic acid functionalities of L-phenylalanine, followed by a regioselective functionalization of the phenyl ring at the para position, and finally deprotection.[5]

Metabolic Fate

The metabolic fate of exogenously administered this compound in biological systems is not well-characterized in the current scientific literature. As a synthetic amino acid, it is not expected to be a substrate for the enzymes involved in the canonical phenylalanine metabolic pathways, such as phenylalanine hydroxylase.[6][7] The degradation of L-phenylalanine in mammals primarily proceeds through its conversion to L-tyrosine.[6] In some bacteria, anaerobic degradation of phenylalanine to benzoyl-CoA has been observed.[8] Given the structural alteration in 4-CL-Phe, it is likely to be resistant to these enzymatic processes. Further research is required to determine its metabolic stability, potential for bioaccumulation, and routes of excretion.

Biological Activity and Significance

The primary biological significance of this compound and its close structural analog, (S)-4-carboxyphenylglycine, lies in their ability to act as competitive antagonists at group I metabotropic glutamate receptors (mGluRs).[9][10]

Antagonism of Group I Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to Gq/11 proteins.[11] Their activation by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][12] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][12] This signaling cascade is pivotal in various physiological processes, including learning, memory, and synaptic plasticity.

(S)-4-carboxyphenylglycine has been shown to competitively inhibit glutamate-induced activation of mGluR1α and mGluR5a.[9][13] This antagonism can dampen the downstream signaling events, making these compounds valuable tools for studying the physiological roles of group I mGluRs and as potential therapeutic agents for conditions associated with excessive glutamate signaling, such as epilepsy and neurodegenerative diseases.

Table 2: Antagonist Activity of (S)-4-Carboxyphenylglycine at Group I mGluRs

Receptor SubtypeAgonistAssayAntagonist PotencyReference
mGluR1α QuisqualatePI HydrolysisIC₅₀: 19-50 µM[13]
mGluR1α L-glutamateCa²⁺ MobilizationK_B_: 163 ± 43 µM[9]
mGluR5a QuisqualatePI HydrolysisIC₅₀: 53-280 µM[13]
mGluR5a L-glutamateCa²⁺ MobilizationNo significant shift[9]

Note: Data is for (S)-4-carboxyphenylglycine, a close structural analog of this compound.

mGluR_Signaling_Pathway

Potential Role in Tyrosine Kinase Inhibition

Some commercial suppliers of this compound mention its potential as a tyrosine kinase inhibitor. However, a thorough review of the peer-reviewed scientific literature did not yield specific data, such as IC₅₀ values or identification of specific tyrosine kinase targets for this compound. Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases like cancer.[14] The development of tyrosine kinase inhibitors is a major focus of modern drug discovery.[15] While the structural similarity of 4-CL-Phe to tyrosine might suggest a potential for interaction with the ATP-binding site or substrate-binding site of some kinases, this remains speculative without direct experimental evidence. Further research is needed to validate this potential biological activity.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in biological matrices. Optimization of chromatographic conditions may be required for specific applications.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a polar molecule, can be retained and separated from other components in a biological sample using a suitable mobile phase and a C18 column. Detection is typically achieved using a UV detector.[16][17]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

  • Biological sample (e.g., plasma, cell lysate)

  • Protein precipitation agent (e.g., acetonitrile, methanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of base to aid dissolution). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: a. Thaw the biological sample on ice. b. Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of the sample. c. Vortex vigorously and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant and filter through a 0.22 µm syringe filter.

  • HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the prepared standard or sample. c. Elute the compounds using a gradient (e.g., 5% to 50% B over 20 minutes). d. Monitor the absorbance at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Data Analysis: a. Identify the peak corresponding to this compound based on the retention time of the standard. b. Generate a calibration curve by plotting the peak area of the standards against their concentrations. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow

In Vitro Assay for mGluR Antagonist Activity: Phosphoinositide Hydrolysis Assay

This protocol describes a method to assess the antagonist activity of this compound at group I mGluRs by measuring the accumulation of inositol phosphates.[13][18]

Principle: Activation of Gq-coupled receptors like mGluR1 and mGluR5 leads to the hydrolysis of PIP₂ and the production of inositol phosphates (IPs). The antagonist activity of a compound can be quantified by its ability to inhibit agonist-stimulated IP accumulation.

Materials:

  • Cell line expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1α or mGluR5a)

  • Cell culture medium and reagents

  • [³H]myo-inositol

  • Agonist (e.g., glutamate, quisqualate)

  • This compound

  • Assay buffer (e.g., HEPES-buffered saline)

  • Lithium chloride (LiCl)

  • Dowex AG1-X8 resin

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture and Labeling: a. Plate the cells in 24-well plates. b. Label the cells by incubating them with [³H]myo-inositol in inositol-free medium for 24-48 hours.

  • Antagonist and Agonist Treatment: a. Wash the cells with assay buffer. b. Pre-incubate the cells with different concentrations of this compound for 15-30 minutes in assay buffer containing LiCl (to inhibit inositol monophosphatase). c. Add the agonist at a concentration that gives a submaximal response (e.g., EC₈₀). d. Incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates: a. Terminate the reaction by adding a cold stop solution (e.g., perchloric acid). b. Neutralize the samples. c. Apply the samples to Dowex AG1-X8 columns.

  • Quantification: a. Wash the columns to remove free [³H]myo-inositol. b. Elute the total [³H]inositol phosphates with a high salt buffer. c. Measure the radioactivity of the eluates using a scintillation counter.

  • Data Analysis: a. Plot the percentage inhibition of the agonist response against the concentration of this compound. b. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a synthetic amino acid with significant potential in biomedical research. Its established role as a competitive antagonist of group I metabotropic glutamate receptors makes it a valuable pharmacological tool for dissecting the complexities of glutamate signaling in the central nervous system. The potential for this molecule and its derivatives to be developed into therapeutics for neurological disorders characterized by glutamatergic dysregulation warrants further investigation.

Key areas for future research include:

  • Elucidation of its metabolic fate: Understanding the in vivo stability and clearance of this compound is crucial for its development as a therapeutic agent.

  • Validation of tyrosine kinase inhibition: Rigorous experimental studies are needed to confirm or refute the claims of its tyrosine kinase inhibitory activity and to identify any specific kinase targets.

  • In vivo efficacy studies: Preclinical studies in animal models of relevant diseases are necessary to evaluate the therapeutic potential of this compound.

  • Structure-activity relationship studies: The synthesis and evaluation of analogs of this compound could lead to the development of more potent and selective modulators of its biological targets.

This guide provides a solid foundation for researchers interested in exploring the biological role and significance of this compound. As research in this area continues, we can expect to gain a deeper understanding of this molecule's therapeutic and scientific utility.

References

  • Chem-Impex. This compound. [Link]

  • PubChem. This compound. [Link]

  • Doherty, A. J., Palmer, M. J., Henley, J. M., Collingridge, G. L., & Jane, D. E. (1999). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 126(1), 205–213. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

  • Jarvis, T. C., & Miller, B. L. (2019). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron letters, 60(15), 1083–1086. [Link]

  • Chem-Impex. Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine. [Link]

  • Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1–47. [Link]

  • MEDIAGRAPH. HPLC for confirmatory diagnosis and biochemical monitoring of Cuban patients with hyperphenylalaninemias. [Link]

  • Kingston, A. E., O'Neill, M. J., Bond, A., & Ornstein, P. L. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887–894. [Link]

  • Atherton, N. D., & Green, A. (1988). HPLC measurement of phenylalanine in plasma. Clinical chemistry, 34(11), 2241–2244. [Link]

  • O'Leary, D. M., & O'Connor, J. J. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology, 131(7), 1429–1437. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1501862, this compound. [Link]

  • PubChem. L-phenylalanine degradation I (aerobic). [Link]

  • PubChem. L-phenylalanine degradation IV (mammalian, via side chain). [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39. [Link]

  • Holland, S. J., & Pan, A. (2004). Strategies to Inhibit Tyrosine Kinases. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Schneider, S., & Heider, J. (1997). Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica. Archives of microbiology, 168(4), 311–318. [Link]

Sources

Expanding the Proteome: A Technical Guide to the Discovery and Application of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dogma of a 20-amino-acid proteome has been elegantly expanded through the development of techniques to incorporate unnatural amino acids (uAAs) into proteins. This guide provides a comprehensive technical overview of the discovery, history, and core methodologies that have enabled the site-specific incorporation of uAAs with novel chemical functionalities. We delve into the foundational principles of genetic code expansion, detailing the evolution and implementation of orthogonal translation systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights and detailed protocols for the application of this transformative technology. We will explore the causality behind experimental choices, present quantitative data for comparative analysis, and visualize complex biological workflows to empower the next generation of protein engineers and drug developers.

Introduction: Beyond the Canonical 20

For decades, the synthesis of proteins was understood to be limited to a canonical set of 20 amino acids. However, the desire to install novel chemical functionalities—such as fluorescent probes, photocrosslinkers, and post-translational modifications—into proteins at specific sites fueled a revolution in chemical biology.[1][2] The ability to move beyond nature's toolkit and introduce "unnatural" amino acids with bespoke properties has opened unprecedented avenues for understanding and engineering biological systems.[3][4] This guide will navigate the historical milestones, from early in vitro methods to the sophisticated in vivo systems used today, and provide a technical framework for their successful implementation.

The core challenge in expanding the genetic code lies in creating a new, independent channel for information flow from DNA to protein, one that does not interfere with the endogenous cellular machinery. This was achieved through the development of "orthogonal" translational components: an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of their host counterparts.[5] This orthogonal pair is engineered to recognize a unique codon, typically a "blank" stop codon, and charge the tRNA with a desired uAA, thereby directing its incorporation into a growing polypeptide chain.

Historical Perspective: From Chemical Synthesis to Genetic Encoding

The journey to genetically encoding uAAs was a stepwise progression, building upon foundational discoveries in molecular biology and chemistry.

Early Inroads: Chemical Acylation and In Vitro Systems

The concept of incorporating amino acid analogs into proteins predates the sophisticated genetic methods used today. Early experiments in the 1970s and 1980s relied on the chemical aminoacylation of tRNAs.[1] In this approach, a suppressor tRNA, engineered to recognize a stop codon, was chemically charged with a uAA in vitro. This charged tRNA was then introduced into a cell-free protein synthesis system or injected into cells like Xenopus oocytes along with an mRNA containing a corresponding stop codon at the desired site of incorporation.[6][7] While groundbreaking, these methods were laborious and yielded only small amounts of the modified protein.

The Dawn of In Vivo Incorporation: The Rise of Orthogonal Systems

A paradigm shift occurred in the late 1980s and early 2000s with the pioneering work of Peter G. Schultz and his colleagues.[3][8] They developed a general method for the site-specific incorporation of uAAs into proteins in vivo in E. coli.[8] This breakthrough was enabled by the creation of the first orthogonal aaRS/tRNA pair, derived from the archaeon Methanocaldococcus jannaschii.[5] This system utilized the amber stop codon (UAG) as the unique codon to encode the uAA.[9]

The key innovation was the directed evolution of the M. jannaschii tyrosyl-tRNA synthetase (TyrRS) to recognize a desired uAA instead of its natural substrate, tyrosine. Concurrently, the corresponding tRNA was mutated to recognize the UAG codon. This engineered orthogonal pair could then be introduced into E. coli, and when the specific uAA was supplied in the growth medium, it would be incorporated at any position in a target protein encoded by a UAG codon.[5]

Core Methodology: The Orthogonal Translation System

The successful incorporation of a uAA at a specific site in a protein relies on the coordinated action of three key components: an orthogonal tRNA, an orthogonal aminoacyl-tRNA synthetase, and a unique codon.

The Orthogonal tRNA (o-tRNA)

The o-tRNA must be a substrate for its cognate orthogonal synthetase but not for any of the host cell's endogenous synthetases. This prevents the mis-incorporation of natural amino acids at the target codon. The anticodon of the o-tRNA is mutated to recognize a nonsense codon, most commonly the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[9][10]

The Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS)

The o-aaRS is the linchpin of the system. It must specifically recognize and aminoacylate the o-tRNA with the desired uAA, while not recognizing any of the host cell's endogenous tRNAs. The specificity of the o-aaRS is often engineered through directed evolution, a process of iterative mutation and selection.

The Unique Codon

A codon that is not assigned to a canonical amino acid is required to specify the uAA. The amber stop codon (UAG) is the most widely used due to its low natural abundance and the availability of well-characterized suppressor tRNAs.[9] Other stop codons (UAA, UGA) and even quadruplet codons have also been utilized to expand the genetic code further, allowing for the simultaneous incorporation of multiple different uAAs.[11][12]

Experimental Workflow: A Step-by-Step Guide

The following section provides a generalized, step-by-step protocol for the site-specific incorporation of a uAA into a target protein in E. coli using the amber suppression method.

Plasmid Construction
  • Mutagenesis of the Target Gene: Introduce an amber (TAG) codon at the desired site of uAA incorporation in your gene of interest using site-directed mutagenesis. This is typically done on an expression plasmid.

  • Orthogonal Pair Plasmid: Obtain or construct a second plasmid that expresses the orthogonal tRNA and the engineered aminoacyl-tRNA synthetase specific for your chosen uAA. For E. coli, plasmids like pEVOL are commonly used.

Transformation and Expression
  • Co-transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with both the plasmid containing your target gene with the TAG codon and the plasmid encoding the orthogonal pair.

  • Selection: Plate the transformed cells on agar plates containing the appropriate antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into a small volume of liquid medium with antibiotics and grow overnight.

  • Expression Culture: The following day, inoculate a larger volume of expression medium containing the antibiotics and the desired unnatural amino acid at a final concentration typically ranging from 1-10 mM.

  • Induction: Grow the culture to a mid-log phase (OD600 of 0.6-0.8) and then induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters). Also, induce the expression of the orthogonal pair, often with arabinose.

  • Harvesting: Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and yield. Harvest the cells by centrifugation.

Protein Purification and Verification
  • Purification: Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification of Incorporation: Confirm the successful incorporation of the uAA using techniques such as:

    • Mass Spectrometry (MS): The most definitive method to confirm the mass of the protein, which will be altered by the presence of the uAA.

    • Western Blotting: If the uAA contains a unique chemical handle (e.g., an azide or alkyne), it can be specifically labeled with a reporter molecule (e.g., a fluorophore) via click chemistry, and the labeled protein can be detected by western blot.[13]

    • Functional Assays: If the uAA is designed to alter the protein's function, a functional assay can provide indirect evidence of its incorporation.

Diagram: Workflow for Unnatural Amino Acid Incorporation in E. coli

Unnatural_Amino_Acid_Incorporation cluster_plasmid_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_analysis Protein Analysis pTarget Target Gene Plasmid mutagenesis Site-Directed Mutagenesis (TAG) pTarget->mutagenesis Introduce TAG pOrthogonal Orthogonal Pair Plasmid transformation Co-transformation pOrthogonal->transformation pTarget_mutated pTarget_mutated mutagenesis->pTarget_mutated Mutated Plasmid pTarget_mutated->transformation expression Expression with uAA transformation->expression induction Induction (IPTG, Arabinose) expression->induction harvest Cell Harvest induction->harvest purification Protein Purification harvest->purification verification Verification (MS, Western) purification->verification

Caption: A generalized workflow for the site-specific incorporation of an unnatural amino acid in E. coli.

Evolving Orthogonality: The Power of Directed Evolution

The ability to create new orthogonal aaRS/tRNA pairs with desired specificities is central to expanding the repertoire of uAAs. Directed evolution is the primary tool used for this purpose. The process involves generating a large library of mutant synthetases and then applying a selection pressure to identify variants that can charge the orthogonal tRNA with the desired uAA.

A common strategy involves a dual-selection system in E. coli:

  • Positive Selection: Cells are engineered to require the incorporation of the uAA for survival. This is often achieved by placing an amber codon in a gene encoding an essential enzyme or an antibiotic resistance gene. Only cells with a functional o-aaRS that can incorporate the uAA will survive.[1]

  • Negative Selection: To ensure that the evolved synthetase does not recognize any of the 20 natural amino acids, a negative selection is performed in the absence of the uAA. In this step, the amber codon is placed in a gene encoding a toxic protein (e.g., barnase). If the synthetase incorporates a natural amino acid, the toxic protein will be produced, leading to cell death.[1]

This iterative process of positive and negative selection allows for the isolation of highly specific and efficient orthogonal synthetases for a wide range of unnatural amino acids.[14]

Diagram: Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase

Directed_Evolution cluster_library Synthetase Library Generation cluster_selection Selection Process cluster_result Outcome wt_aaRS Wild-Type o-aaRS Gene mutagenesis Random Mutagenesis wt_aaRS->mutagenesis library Library of Mutant aaRS mutagenesis->library positive_selection Positive Selection (Survival requires uAA incorporation) library->positive_selection Transform into selection strain negative_selection Negative Selection (Survival requires no natural amino acid incorporation) positive_selection->negative_selection Surviving clones evolved_aaRS Evolved o-aaRS (Specific for uAA) negative_selection->evolved_aaRS Selected clones

Caption: A schematic of the directed evolution process for generating an orthogonal aminoacyl-tRNA synthetase.

Quantitative Comparison of Incorporation Methods

The efficiency of uAA incorporation can vary depending on the specific uAA, the orthogonal pair used, the expression host, and the location of the incorporation site within the protein. The following table provides a qualitative comparison of different methods.

MethodHost SystemTypical EfficiencyAdvantagesDisadvantages
Chemical Acylation & In Vitro Translation Cell-freeLow to ModerateBroad uAA scope, rapidLow protein yield, laborious
Amber Suppression (in vivo) E. coliModerate to HighHigh protein yield, scalableCompetition with release factor 1, potential for truncation
Amber Suppression (in vivo) Mammalian CellsLow to ModerateBiologically relevant systemLower efficiency than E. coli, delivery of components can be challenging[15][16]
Frameshift Suppression In vitro / Xenopus oocytesLow to ModerateAllows for incorporation of multiple, different uAAsGenerally lower efficiency than amber suppression, can be context-dependent[12]

Note: Efficiency is highly dependent on the specific experimental setup. For instance, optimizing tRNA expression and engineering release factor 1 can significantly improve incorporation efficiency in mammalian cells.[15]

Applications in Drug Discovery and Research

The ability to incorporate uAAs has had a profound impact on both basic research and therapeutic development.

Probing Protein Structure and Function
  • Fluorescent Probes: Incorporation of fluorescent uAAs allows for the site-specific labeling of proteins to study their localization, dynamics, and interactions in living cells.[17]

  • Photo-crosslinkers: uAAs containing photo-activatable crosslinking groups can be used to map protein-protein interactions in their native cellular environment.

  • Biophysical Probes: uAAs containing NMR-active isotopes or infrared probes provide powerful tools for studying protein structure and dynamics with high resolution.

Engineering Novel Therapeutics
  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of uAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic indices.[9]

  • Enhanced Protein Stability and Activity: The introduction of uAAs can be used to enhance the stability, activity, and pharmacokinetic properties of therapeutic proteins.[3]

  • Novel Peptide and Protein Drugs: The expanded chemical diversity offered by uAAs enables the design of novel peptide and protein-based drugs with enhanced properties.[10][18]

The following table highlights some examples of unnatural amino acids and their applications.

Unnatural Amino AcidKey FunctionalityApplication Example
p-Azidophenylalanine (pAzF) Azide group for click chemistrySite-specific protein labeling, ADC development[13]
p-Benzoylphenylalanine (pBpa) Photo-crosslinkerMapping protein-protein interactions[6]
O-Phosphoserine Post-translational modificationStudying protein phosphorylation and signaling
N-acetyllysine Post-translational modificationInvestigating the role of lysine acetylation
Fluorescent Amino Acids Intrinsic fluorescenceProbing protein conformation and dynamics[17]

Future Outlook

The field of unnatural amino acid incorporation continues to evolve rapidly. Current research is focused on several key areas:

  • Expanding the Genetic Code: Development of new orthogonal pairs and unique codons to allow for the incorporation of multiple, distinct uAAs into a single protein.

  • Improving Incorporation Efficiency: Engineering more efficient orthogonal systems and host strains to increase the yield of proteins containing uAAs.[9]

  • Genome Recoding: Engineering organisms with entirely new genetic codes, where codons are reassigned to new amino acids.

  • Novel Chemistries: Designing and synthesizing uAAs with novel and diverse chemical functionalities to further expand the capabilities of protein engineering.

Conclusion

The discovery and implementation of methods to incorporate unnatural amino acids have fundamentally changed our ability to study and manipulate proteins. This technical guide has provided an in-depth overview of the history, core principles, and practical methodologies of this powerful technology. From its early beginnings in cell-free systems to the sophisticated in vivo genetic code expansion techniques of today, the field continues to push the boundaries of what is possible in protein science. For researchers, scientists, and drug development professionals, the ability to precisely install novel chemical functionalities into proteins offers a versatile and powerful toolkit to address fundamental biological questions and to engineer the next generation of therapeutics.

References

  • Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. (n.d.). PubMed. [Link]

  • Classic method for evolving orthogonal aminoacyl-tRNA- synthetases and... (n.d.). ResearchGate. [Link]

  • Protein engineering with unnatural amino acids. (n.d.). PubMed. [Link]

  • Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. (n.d.). PubMed. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central. [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (n.d.). Nature. [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019, May 29). Frontiers. [Link]

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. (2025, August 6). ResearchGate. [Link]

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (n.d.). NIH. [Link]

  • Continuous directed evolution of aminoacyl-tRNA synthetases. (n.d.). PubMed Central. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). NIH. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (n.d.). MDPI. [Link]

  • Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. (2014, October 28). Journal of the American Chemical Society. [Link]

  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.). Springer Nature Experiments. [Link]

  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. [Link]

  • In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. (n.d.). NIH. [Link]

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. (n.d.). PubMed Central. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014, April 1). PubMed Central. [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). Oxford Academic. [Link]

  • All About Amino Acids. (n.d.). JPT Peptide Technologies. [Link]

  • In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. (n.d.). PNAS. [Link]

Sources

An In-depth Technical Guide: 4-Carboxy-L-phenylalanine as a Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with 4-Carboxy-L-phenylalanine

In the landscape of peptide science and drug development, the incorporation of non-canonical amino acids (NCAAs) is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics.[1] Among these, this compound (L-4-Cph), an L-phenylalanine derivative featuring a carboxylic acid group at the para position of the phenyl ring, has emerged as a uniquely versatile building block.[2][3] Its structure introduces a third carboxylic acid functionality, opening new avenues for protein engineering, bioconjugation, and the design of novel peptide structures.[2][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the effective incorporation of L-4-Cph into synthetic peptides. We will delve into the primary challenge of its trifunctional nature, explore orthogonal protection strategies, detail robust coupling methodologies, and present protocols for its successful application in Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical structure of this compound highlighting its three functional groups.

The Core Challenge: The Imperative of Orthogonal Protection

The central difficulty in utilizing L-4-Cph lies in its three reactive functional groups: the α-amino group, the α-carboxyl group, and the side-chain (γ-carboxyl) group. In peptide synthesis, which proceeds by the sequential formation of amide bonds, unprotected side chains can lead to undesirable side reactions, such as chain branching or incorrect peptide bond formation.[5][6] Therefore, a robust protection strategy is paramount.

The chosen strategy must be "orthogonal," meaning that each protecting group can be removed under specific conditions that do not affect the other protecting groups or the linkage of the peptide to the solid support.[7][8] The two dominant SPPS strategies, Fmoc/tBu and Boc/Bzl, provide the framework for this orthogonality.[9]

  • Fmoc/tBu Strategy: Uses a base-labile Fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-Butyl, tBu) for side-chain protection.[6][9]

  • Boc/Bzl Strategy: Employs an acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and groups that are cleaved by strong acids like hydrogen fluoride (HF) for side-chain protection.[9][10]

For L-4-Cph, the key is selecting a protecting group for the side-chain carboxyl that is compatible with the chosen Nα-protection strategy.

Side-Chain Protection Strategies for L-4-Cph

The choice of the side-chain carboxyl protecting group dictates the synthetic possibilities, enabling either global deprotection at the end of the synthesis or selective deprotection for on-resin modifications.

Protecting GroupStructureRemoval ConditionsOrthogonalityKey Advantages & Considerations
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., >90% TFA).[5]Fmoc/tBu Compatible. Orthogonal to the base-labile Fmoc group.Standard & Robust: Commercially available as Fmoc-L-Phe(4-COOtBu)-OH.[4] Ideal for routine synthesis where the side chain is deprotected during final cleavage.
Benzyl (Bzl) -CH₂-PhCatalytic Hydrogenolysis (H₂/Pd).[8][11]Fully Orthogonal. Stable to both the base (for Fmoc removal) and TFA (for tBu removal).Versatile: Allows for selective deprotection on-resin. Useful for solution-phase synthesis. Requires an additional deprotection step.
Allyl (Alloc) -CH₂-CH=CH₂Palladium catalyst (e.g., Pd(PPh₃)₄).[5][9]Fully Orthogonal. Stable to both base and TFA.Mild Deprotection: Removal conditions are very mild and do not affect other protecting groups. Excellent for complex peptides or on-resin modifications.
Dmab Ester See Ref2% Hydrazine in DMF.Quasi-Orthogonal. Hydrazine can also cleave Fmoc groups, so N-terminus must be Boc-protected prior to Dmab removal.Selective Cleavage: Useful for specific on-resin cyclization or modification strategies where N-terminal Fmoc protection is no longer needed.
Photolabile e.g., Npb-esterUV Light (e.g., 365 nm).[12]Fully Orthogonal. Stable to most chemical reagents used in SPPS.Clean Deprotection: Cleavage is triggered by light, avoiding chemical reagents. Ideal for sensitive sequences or spatially controlled modifications.

Incorporation into Peptides: Coupling Reactions and Protocols

Once appropriately protected, for example as Fmoc-L-Phe(4-COOtBu)-OH, the amino acid is ready for incorporation via SPPS. The formation of the peptide bond requires the activation of the free α-carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[9][13]

The choice of coupling reagent is critical for ensuring a high-yield, epimerization-free reaction.[9] While L-4-Cph is not typically considered a highly sterically hindered amino acid, the use of efficient modern coupling reagents is always recommended to overcome potential challenges like peptide aggregation.[14]

Coupling_Reagents start Select Coupling Reagent q1 Routine Coupling? start->q1 hbtu Use Carbodiimide (DCC/DIC) + Additive (Oxyma, HOBt) or Aminium Salt (HBTU, HCTU) q1->hbtu Yes q2 High risk of racemization or steric hindrance? q1->q2 No (e.g., known difficult sequence) note1 Cost-effective and reliable for standard couplings. hbtu->note1 hatu Use HATU or PyAOP q2->hatu Yes comu Use COMU q2->comu No, but seeking high efficiency & safety note2 Highly efficient reagents that minimize racemization. Ideal for hindered amino acids or segment condensation. hatu->note2 note3 Oxyma-based reagent with HATU-like efficiency. Safer (non-explosive byproducts) and good solubility. comu->note3 Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post Post-Synthesis Processing start Start with Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect couple Couple Protected L-4-Cph deprotect->couple wash Wash (DMF) couple->wash end_spps Repeat for all Amino Acids wash->end_spps cleave Global Deprotection & Cleavage (TFA Cocktail) end_spps->cleave selective_deprotect Selective Side-Chain Deprotection (e.g., Pd(0) for Alloc) end_spps->selective_deprotect Orthogonal Route purify Purification (RP-HPLC) cleave->purify analyze Analysis (MS, NMR) purify->analyze on_resin_mod On-Resin Modification (e.g., Cyclization, Labeling) selective_deprotect->on_resin_mod on_resin_mod->cleave

Caption: General workflow for SPPS incorporating L-4-Cph, showing both standard and orthogonal routes.

Protocol: Final Cleavage and Global Deprotection

This protocol is for a peptide synthesized using the standard Fmoc/tBu strategy, where the L-4-Cph side chain is protected with a tBu group.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing, perform a final wash with Dichloromethane (DCM) (3 x 1 min).

  • Dry the peptide-resin thoroughly under high vacuum for at least 1 hour. [15] 2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A standard "Reagent R" cocktail is effective:

    • Trifluoroacetic Acid (TFA): 90% (v/v) - The strong acid for cleavage.

    • Thioanisole: 5% (v/v) - Scavenger for benzyl-type protecting groups.

    • Ethanedithiol (EDT): 3% (v/v) - Scavenger for trityl groups.

    • Anisole: 2% (v/v) - Scavenger for t-butyl cations to prevent re-attachment to sensitive residues like Trp and Met. [16] * Causality: Scavengers are critical to capture the highly reactive cationic species generated during the cleavage of tBu and other protecting groups, preventing them from modifying the final peptide. [16] 3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin twice with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume (10-fold excess) of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

5. Purification and Characterization:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [14] * Characterize the final product by Mass Spectrometry and other relevant analytical techniques to confirm its identity and purity. [17]

Conclusion

This compound is a powerful building block that significantly enhances the chemical diversity accessible to peptide chemists. While its trifunctional nature presents a distinct challenge, this is readily overcome through the rational application of orthogonal protecting group strategies. By selecting the appropriate side-chain protection—whether a standard tBu group for routine synthesis or a fully orthogonal group like Alloc for advanced applications—researchers can reliably incorporate L-4-Cph. Combined with modern, high-efficiency coupling reagents and validated cleavage protocols, the synthesis of peptides containing this unique amino acid can be achieved with high fidelity, paving the way for the next generation of sophisticated peptide therapeutics and research tools.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). NPTEL IIT Kharagpur via YouTube. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Kaneko, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry. [Link]

  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]

  • Synthesis of Peptides. Thieme Chemistry. [Link]

  • Cruz, L. J., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. [Link]

  • New pharmaceutical building block could accelerate drug development. (2016). EurekAlert!. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • This compound. PubChem, NIH. [Link]

  • Iraj, D., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. [Link]

  • All About Amino Acids. JPT Peptide Technologies. [Link]

  • Salvadori, S., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shavkunov, A. S., et al. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ACS Chemical Biology. [Link]

  • Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. [Link]

  • 4-Carboxymethylphenylalanine. PubChem, NIH. [Link]

  • Gáspári, Z., & Vágvölgyi, M. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Peptide Hand Synthesis Part 3: Deprotection. (2022). GoldBio, Inc. via YouTube. [Link]

  • Fang, G., et al. (2000). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Carboxy-L-phenylalanine for Site-Specific Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are rapid, specific, and high-yielding.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools for researchers in drug development, proteomics, and materials science.[2][3] A primary challenge in their application is the precise installation of the necessary azide or alkyne functional groups onto biomolecules.

This guide details the strategic use of 4-Carboxy-L-phenylalanine, a non-canonical amino acid, as a versatile and powerful platform for introducing clickable functionalities into peptides and proteins.[4] Unlike the direct incorporation of pre-functionalized amino acids (e.g., p-azido-L-phenylalanine), this methodology leverages the unique, chemically orthogonal para-carboxyl group as a handle for post-synthetic modification. This two-step approach provides exceptional flexibility, allowing a single peptide precursor to be derivatized with either an azide or an alkyne, thereby broadening its utility in downstream applications.

The Strategic Advantage: Why Utilize this compound?

The decision to use this compound is rooted in the principles of synthetic flexibility and chemical orthogonality. While direct incorporation of amino acids already bearing an azide or alkyne is effective, the post-synthetic modification strategy offers distinct advantages.

  • Chemical Orthogonality : During standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the side-chain carboxyl group of this compound is typically protected with an acid-labile group (e.g., t-butyl ester). This protecting group is removed during the final cleavage from the resin, revealing a unique chemical handle that is not present in any of the 20 canonical amino acids. This ensures that subsequent modifications are exclusively directed to this specific site.

  • Unparalleled Versatility : A single peptide synthesized with a this compound residue is a universal precursor. The exposed carboxylic acid can be activated and coupled to a variety of nucleophiles. By reacting it with an amine-containing alkyne or an amine-containing azide, the same peptide sequence can be prepared for different click chemistry partners. This modularity is highly efficient for screening studies and the development of diverse bioconjugates.

  • Preservation of Sensitive Moieties : Azides and alkynes, particularly strained alkynes, can be sensitive to the repeated chemical treatments involved in SPPS. By introducing the clickable handle in the final step, potential degradation is avoided, leading to a cleaner final product with higher integrity.

Peptide_Alkyne Peptide-Phe-Linker-Alkyne Product Final Peptide Conjugate(Triazole Linkage) Peptide_Alkyne->Product Molecule_Azide Molecule-N₃(e.g., Dye, Drug) Molecule_Azide->Product Catalyst Cu(I) Catalyst(from CuSO₄ + Na Ascorbate)+ THPTA Ligand Catalyst->Product Catalyzes Cycloaddition

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation Efficiency of 4-Carboxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the site-specific incorporation of 4-Carboxy-L-phenylalanine (pCMF). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of incorporating this non-canonical amino acid (ncAA) into proteins. Here, we provide in-depth, experience-driven advice to enhance your experimental success.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in the principles of molecular biology and protein engineering.

Question 1: I am observing very low or no expression of my target protein after inducing the expression of the orthogonal translation system and supplementing with pCMF. What are the likely causes and how can I fix this?

Answer:

This is a frequent challenge when working with ncAAs. The issue often stems from one or more bottlenecks in the orthogonal translation machinery. Let's break down the potential culprits and how to address them systematically.

A. Inefficient Aminoacylation of the Suppressor tRNA

The first critical step is the charging of the suppressor tRNA with pCMF by the engineered aminoacyl-tRNA synthetase (aaRS).

  • Cause: The evolved aaRS may have suboptimal activity for pCMF, leading to a low concentration of charged tRNA.

  • Solution:

    • Optimize aaRS Expression: The concentration of the aaRS is crucial. Titrate the induction level of your aaRS. In many systems, such as those using the pEVOL plasmid, L-arabinose concentration directly controls aaRS expression.[1] Test a range of L-arabinose concentrations (e.g., 0.02%, 0.2%, 2%).

    • Verify aaRS Activity: If possible, perform an in vitro aminoacylation assay to confirm that your purified aaRS can charge the suppressor tRNA with pCMF.

    • Sequence Your Plasmid: Ensure there are no mutations in the aaRS gene that could have occurred during cloning or plasmid propagation.

B. Competition with Release Factor 1 (RF1)

When using an amber stop codon (UAG) to encode the ncAA, the suppressor tRNA must compete with the cell's own Release Factor 1 (RF1), which recognizes the UAG codon and terminates translation.[2]

  • Cause: If the concentration of charged suppressor tRNA is low, or if RF1 levels are high, translation termination will outcompete ncAA incorporation.

  • Solution:

    • Use a Genomically Recoded Strain: The most effective solution is to use an E. coli strain where all UAG stop codons have been replaced with UAA, and the prfA gene (encoding RF1) has been deleted (e.g., C321.ΔA).[3][4] This eliminates RF1 competition entirely.

    • Overexpress the Suppressor tRNA: Increase the copy number of the plasmid expressing the suppressor tRNA or use a stronger promoter.

    • Optimize Induction Timing: Vary the time between inducing the orthogonal system and inducing your target protein to allow for sufficient accumulation of charged suppressor tRNA.

C. Poor Cellular Uptake or Toxicity of pCMF

  • Cause: pCMF may not be efficiently transported into the cell, or it could be toxic at high concentrations.

  • Solution:

    • Optimize pCMF Concentration: Titrate the concentration of pCMF in your culture medium. Typical starting concentrations range from 1 mM to 10 mM.

    • Monitor Cell Growth: After adding pCMF, monitor the optical density (OD600) of your culture to check for signs of toxicity (a sudden drop or plateau in growth).

    • Consider Cell-Free Systems: For proteins that are difficult to express in vivo, cell-free protein synthesis (CFPS) systems offer an open environment that bypasses issues of membrane transport and cell viability.[3][5][6]

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the principles and best practices for incorporating pCMF.

Question 2: How do I choose the right orthogonal aminoacyl-tRNA synthetase/tRNA pair for pCMF?

Answer:

The selection of a truly orthogonal aaRS/tRNA pair is fundamental to the success of your experiment.[7] An orthogonal pair is one where the engineered aaRS does not charge any of the cell's endogenous tRNAs, and the engineered tRNA is not recognized by any of the cell's endogenous aaRSs.[7]

For phenylalanine derivatives like pCMF, the most commonly used and well-characterized orthogonal systems are derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA.[2][7] Researchers have evolved variants of MjTyrRS to specifically recognize and activate various phenylalanine analogs.

When selecting a system, consider the following:

  • Published Precedent: Look for literature where a specific MjTyrRS mutant has been successfully used to incorporate pCMF or structurally similar analogs.

  • Supplier Information: If purchasing a commercially available kit, review the supplier's data on the specificity and efficiency of the provided aaRS mutant.

Question 3: What is the importance of the codon used to encode the ncAA, and which one should I choose?

Answer:

The choice of codon is critical as it must be a "blank" codon that is not assigned to a canonical amino acid.[8] The most commonly used blank codon is the amber stop codon (UAG) due to its relatively low frequency of use in many organisms.[8]

However, as mentioned in the troubleshooting section, using the UAG codon introduces competition with RF1.[2] While genomically recoded strains are the best solution, other options include:

  • Opal (UGA) or Ochre (UAA) Stop Codons: These can also be repurposed, but they have their own competing release factors (RF2 for UGA and UAA, and RF1 for UAA).

  • Frameshift Codons: Four-base codons can also be used, which are read by a suppressor tRNA with a corresponding four-base anticodon. This method can have lower incorporation efficiency due to the ribosome's preference for three-base codons.[8]

For most applications, the amber stop codon (UAG) in conjunction with an RF1-deficient E. coli strain is the most robust and efficient method.[4]

Question 4: How can I accurately verify the successful incorporation of pCMF into my target protein?

Answer:

Verifying the site-specific incorporation of your ncAA is a critical final step. A multi-pronged approach is recommended for conclusive results.

Method Principle Advantages Considerations
Western Blot Loss of full-length protein expression in the absence of pCMF.Simple and quick initial screen.Does not confirm the identity of the incorporated amino acid.
Mass Spectrometry (MS) Direct detection of the mass shift corresponding to pCMF incorporation.Provides definitive confirmation of incorporation and site-specificity.Requires access to MS facilities and expertise in sample preparation and data analysis.
Protein Crystallography Visualization of the electron density of the incorporated pCMF side chain.Provides high-resolution structural confirmation.Requires obtaining high-quality crystals of the protein.

Experimental Protocol: Verifying pCMF Incorporation by Mass Spectrometry

  • Protein Purification: Purify your target protein expressed in the presence and absence of pCMF.

  • SDS-PAGE Analysis: Run the purified proteins on an SDS-PAGE gel to confirm purity and expected molecular weight.

  • In-gel or In-solution Digestion: Excise the protein band from the gel or use the purified protein in solution and digest with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against the sequence of your target protein, including a modification at the target site corresponding to the mass of pCMF. The identification of a peptide with this specific mass modification confirms successful incorporation.

III. Visualizing Key Concepts

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

Orthogonal_Translation_System cluster_cell Host Cell (E. coli) pCMF This compound (pCMF) aaRS Engineered aaRS pCMF->aaRS 1. Uptake & Recognition charged_tRNA pCMF-tRNA(CUA) aaRS->charged_tRNA 2. Aminoacylation sup_tRNA Suppressor tRNA(CUA) sup_tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome 3. Delivery to Ribosome protein Protein with pCMF ribosome->protein 4. Incorporation at UAG mRNA mRNA (with UAG codon) mRNA->ribosome

Caption: The orthogonal translation system for pCMF incorporation.

Troubleshooting_Workflow start Low/No Protein Expression check_aaRS Is the aaRS active and expressed optimally? start->check_aaRS check_RF1 Is RF1 competition a factor? check_aaRS->check_RF1 Yes optimize_aaRS Optimize aaRS induction (e.g., arabinose concentration) check_aaRS->optimize_aaRS No check_pCMF Is pCMF uptake sufficient and non-toxic? check_RF1->check_pCMF No use_recoded_strain Switch to RF1-deficient E. coli strain (e.g., C321.ΔA) check_RF1->use_recoded_strain Yes optimize_pCMF_conc Titrate pCMF concentration and monitor cell growth check_pCMF->optimize_pCMF_conc No success Successful pCMF Incorporation check_pCMF->success Yes optimize_aaRS->check_RF1 use_recoded_strain->check_pCMF optimize_pCMF_conc->success

Caption: A decision-making workflow for troubleshooting low pCMF incorporation.

IV. References

  • Liu, W., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chin, J.W. (2017). Expanding and reprogramming the genetic code. Nature. [Link]

  • Amiram, M., et al. (2015). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. ACS Chemical Biology. [Link]

  • Guo, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. [Link]

  • Wiltschi, B. (2016). Process optimization for the biosynthesis of non-canonical amino acids. BOKU University. [Link]

  • Young, T.S., & Schultz, P.G. (2010). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. Journal of the American Chemical Society. [Link]

  • Koehler, C., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports. [Link]

  • Wang, N., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum. [Link]

  • Wang, Y.-S. (2018). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest Dissertations Publishing. [Link]

  • Smolskaya, S., & Andreev, Y. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences. [Link]

  • Chen, Y., & Wang, Q. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

  • Wang, H.H., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. ACS Synthetic Biology. [Link]

  • Protein Engineering NYU Tandon. (2016). Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids. YouTube. [Link]

  • Kim, D.S., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology. [Link]

  • Seki, K., et al. (2025). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. [Link]

  • Pang, Y.L.J., et al. (2014). The aminoacyl-tRNA synthetases. Cold Spring Harbor Perspectives in Biology. [Link]

  • Abdel-Meguid, A.M., et al. (2020). Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation. RSC Advances. [Link]

  • Safro, M., et al. (2000). Phenylalanyl-tRNA Synthetases. Madame Curie Bioscience Database. [Link]

  • El-Baba, T.J., et al. (2016). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Molecular Biology. [Link]

  • Wikipedia. (2023). Aminoacyl tRNA synthetase. [Link]

  • Butler, N.D., & Kunjapur, A.M. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered microbes. bioRxiv. [Link]

  • Metanis, N., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. [Link]

  • Chakraborty, S., & Banerjee, R. (2016). Phenylalanyl-tRNA synthetase. Research and Reports in Biology. [Link]

  • McFeeters, R.L., et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. Protein Expression and Purification. [Link]

  • Fiske, M.J., et al. (1983). Production of l-Phenylalanine from Starch by Analog-Resistant Mutants of Bacillus polymyxa. Applied and Environmental Microbiology. [Link]

  • Chen, R.-R., et al. (2018). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels. [Link]

  • Utsunomiya-Tate, N., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

Sources

Technical Support Center: Optimizing 4-Carboxy-L-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Carboxy-L-phenylalanine (L-pCF). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, non-canonical amino acid. This compound is a crucial building block in peptide synthesis and drug discovery, valued for its ability to introduce a unique, functionalizable handle onto peptide scaffolds.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize reaction conditions, and maximize the yield and purity of your L-pCF synthesis.

Section 1: Strategic Overview of Synthesis Routes

The optimal path to high-purity L-pCF depends on available starting materials, scalability requirements, and the stringency of stereochemical control. The two primary approaches are direct chemical modification of L-phenylalanine derivatives and enzymatic synthesis.

Diagram: High-Level Synthesis Approaches

cluster_0 Synthesis Strategies cluster_1 Key Considerations Start Choice of Starting Material Chem Chemical Synthesis Routes Start->Chem e.g., L-Phenylalanine, 4-Amino-L-phenylalanine Enz Enzymatic Synthesis Route Start->Enz e.g., 4-Carboxycinnamic Acid Purity Purity & Side Reactions Chem->Purity Yield Yield Optimization Chem->Yield Stereo Stereochemical Integrity Chem->Stereo Enz->Purity Enz->Yield Enz->Stereo

Caption: Key decision points in selecting a synthesis strategy for L-pCF.

Table: Comparison of Primary Synthesis Methodologies
FeatureChemical Synthesis (from L-Phe derivative)Enzymatic Synthesis (from cinnamic acid)
Starting Materials Readily available L-phenylalanine or derivatives (e.g., 4-iodo-L-phenylalanine).[2]Substituted cinnamic acids, ammonia source.[3]
Stereocontrol High risk of racemization, especially during functionalization or coupling steps.[4]Excellent; enzymes offer high stereospecificity.
Yield Can be high, but often requires multi-step protection/deprotection schemes.Can be excellent (>85%), but equilibrium limitations may prevent 100% conversion.
Scalability Well-established for large-scale chemical production.Can be highly scalable, especially with immobilized enzymes in continuous flow reactors.[3]
Key Challenge Maintaining enantiopurity; harsh reagents.Enzyme availability and stability; high concentrations of ammonia required.[3]
Ideal Application Small to medium scale where diverse derivatives are needed.Large scale, "green chemistry" focused production of a single target molecule.

Section 2: Troubleshooting Chemical Synthesis Routes

Chemical synthesis typically involves the introduction of a carboxyl group onto the phenyl ring of a protected L-phenylalanine derivative. This section addresses common issues encountered during these multi-step procedures.

FAQ 1: My overall yield is low after the final deprotection step. What are the likely causes?

Low overall yield is a classic problem in multi-step synthesis. A systematic approach is required for diagnosis.

  • Cause 1: Inefficient Protection/Deprotection: The N-terminal amine and C-terminal carboxyl groups must be adequately protected to prevent side reactions.[5] Incomplete protection leads to a complex mixture of products, while incomplete deprotection reduces the yield of the final product.

    • Solution:

      • Verify Protection: Before proceeding with ring functionalization, confirm complete protection (e.g., Boc or Cbz group formation) via TLC or ¹H NMR. A clean reaction at this stage is critical.

      • Optimize Deprotection: For Boc groups, ensure your acid (e.g., TFA) is fresh and anhydrous. For Cbz groups, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the system is properly flushed with H₂. Monitor deprotection by TLC until the starting material is fully consumed.

  • Cause 2: Poor Yield in the Carboxylation Step: The core C-C bond-forming reaction to install the carboxyl group (or a precursor) is often the lowest-yielding step.

    • Solution: This depends on your specific route (e.g., Grignard, lithiation-carboxylation, or oxidation of a methyl group).

      • Anhydrous Conditions: Many organometallic reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[2]

      • Temperature Control: Maintain strict temperature control, especially during the addition of organometallic reagents or CO₂. Use a cryostat or a dry ice/acetone bath.

      • Reagent Quality: Use freshly opened or titrated organolithium reagents. For Grignard reactions, ensure the magnesium turnings are activated.

  • Cause 3: Product Loss During Workup and Purification: L-pCF is an amino acid and can have complex solubility behavior.

    • Solution:

      • pH Adjustment: During aqueous workup, carefully adjust the pH. The product may be soluble at very high or very low pH. To precipitate the product, adjust the pH to its isoelectric point.

      • Extraction: When extracting the protected intermediate, use an appropriate organic solvent like ethyl acetate. Back-extract the aqueous layer to recover any dissolved product.[6]

      • Purification Method: While crystallization is ideal for the final product, protected intermediates may require column chromatography.[2] Use a suitable solvent system to ensure good separation from byproducts.

FAQ 2: I'm observing significant racemization in my final product. How can I prevent this?

Maintaining the L-configuration is paramount. Racemization can occur at the α-carbon, which is susceptible to deprotonation, especially when activating the carboxyl group.[4]

  • Cause 1: Harsh Reaction Conditions: Strong bases or high temperatures can easily cause epimerization at the stereocenter.

    • Solution:

      • Temperature: Perform all steps, particularly those involving base, at the lowest possible temperature (e.g., 0 °C or -78 °C).

      • Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) for deprotonation steps when possible, and add them slowly at low temperatures. Avoid strong, nucleophilic bases like NaOH or KOH if the α-proton is at risk.

  • Cause 2: Carboxyl Group Activation: The step most prone to racemization is the activation of the C-terminal carboxyl group for coupling reactions, as this increases the acidity of the α-proton.[4]

    • Solution: While less relevant for synthesizing the monomer itself, if you are preparing an activated ester of L-pCF for peptide synthesis, use racemization-suppressing coupling reagents. Modern reagents like COMU or HATU are generally preferred over older carbodiimides like DCC when used alone.

Diagram: Troubleshooting Low Yield in Chemical Synthesis

cluster_solutions LowYield Problem: Low Overall Yield CheckProtect 1. Verify Protection/ Deprotection Steps LowYield->CheckProtect CheckCarboxyl 2. Analyze Carboxylation Reaction Efficiency LowYield->CheckCarboxyl CheckWorkup 3. Review Workup & Purification Protocol LowYield->CheckWorkup Sol_Protect Use fresh reagents (TFA, Pd/C). Monitor by TLC/NMR. CheckProtect->Sol_Protect Sol_Carboxyl Ensure anhydrous conditions. Strict temperature control. CheckCarboxyl->Sol_Carboxyl Sol_Workup Optimize pH for precipitation. Improve extraction/chromatography. CheckWorkup->Sol_Workup

Caption: A systematic workflow for diagnosing low-yield issues.

Section 3: Optimizing Enzymatic Synthesis

The use of Phenylalanine Ammonia Lyases (PALs) for the stereospecific addition of ammonia to a cinnamic acid precursor is an elegant and environmentally friendly approach.[3] However, it comes with its own set of challenges.

FAQ 3: My enzymatic reaction is stalling, and the conversion is incomplete. How can I drive it to completion?

This is the most common issue with PAL-catalyzed reactions, as the reaction is reversible.

  • Cause 1: Equilibrium Limitation: The reaction Cinnamic Acid Derivative + NH₃ ⇌ L-Phenylalanine Derivative is governed by thermodynamic equilibrium.

    • Solution:

      • Increase Ammonia Concentration: This is the most effective way to push the equilibrium towards the product side (Le Châtelier's principle). Concentrations of ammonia (often from ammonium carbamate or ammonium bicarbonate) as high as 5 M may be necessary.[3]

      • pH Control: PAL enzymes typically have an alkaline pH optimum (pH 9-10). Maintaining this pH is crucial for enzyme activity. Use a well-buffered system.

  • Cause 2: Substrate or Product Inhibition: High concentrations of the cinnamic acid substrate or the L-pCF product can inhibit the enzyme, slowing the reaction rate.

    • Solution:

      • Fed-Batch Approach: Instead of adding all the substrate at once, add it portion-wise over time to keep its concentration below the inhibitory threshold.

      • In Situ Product Removal (ISPR): If feasible, implement a strategy to remove the L-pCF product from the reaction medium as it is formed. This could involve selective precipitation or adsorption.

  • Cause 3: Enzyme Inactivation: The enzyme may be losing activity over the course of the reaction.

    • Solution:

      • Immobilization: Covalently immobilizing the enzyme on a solid support can significantly enhance its stability and allows for easy reuse.[3]

      • Optimize Conditions: Ensure the temperature (often around 37°C) and pH are optimal for the specific PAL enzyme being used.[3] Avoid vigorous stirring that could denature the enzyme.

Protocol: General Procedure for Enzymatic Synthesis of L-pCF

This protocol provides a starting point for a batch synthesis using a PAL enzyme.

  • Buffer Preparation: Prepare a 1 M ammonium carbonate/bicarbonate buffer and adjust the pH to 9.5.

  • Reaction Setup: In a temperature-controlled vessel at 37°C, dissolve the 4-carboxycinnamic acid substrate to a final concentration of 10-50 mM in the buffer.

  • Enzyme Addition: Add the PAL enzyme (either as a lyophylized powder or a solution) to a final concentration of 0.5-1.0 mg/mL.[3]

  • Reaction Monitoring: Gently agitate the reaction mixture. Take aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and quench the reaction (e.g., by adding acid).

  • Analysis: Analyze the samples by HPLC to determine the conversion of the substrate to L-pCF by monitoring substrate depletion.[3]

  • Workup: Once the reaction has reached maximum conversion, acidify the mixture to precipitate the unreacted cinnamic acid. Centrifuge to remove the precipitate and the enzyme (if not immobilized). The supernatant contains the L-pCF product, which can be purified by crystallization or ion-exchange chromatography.[7]

Section 4: Purification and Final Product Quality

FAQ 4: My final product is an off-white or yellow powder, not the expected white solid. What causes this discoloration?

  • Cause: The discoloration usually arises from residual reagents or byproducts from the synthesis.

    • Chemical Synthesis: Lingering aromatic impurities or byproducts from side reactions are common culprits.

    • Enzymatic Synthesis: Components from the crude enzyme lysate or media can carry over.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dilute aqueous base) and treat with a small amount of activated carbon. Heat gently, then filter through Celite to remove the carbon and adsorbed impurities.[7]

    • Recrystallization: This is the most powerful technique for purifying the final product. A common method is to dissolve the amino acid in dilute acid or base and then slowly adjust the pH back to the isoelectric point to induce crystallization. Alternatively, dissolving in hot water and allowing it to cool slowly can yield high-purity crystals.[2]

References

  • Deming, T. J., & He, H. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Scientific Reports.
  • Keller, O., et al. (n.d.). . Organic Syntheses. Available at: [Link]

  • Richardson, M. B., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. ACS Omega. Available at: [Link]

  • Chem-Impex International. (n.d.). This compound. Available at: [Link]

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. Available at: [Link]

  • CP Lab Chemicals. (n.d.). This compound, min 95%, 1 gram. Available at: [Link]

  • Wang, W., & McMurray, J. S. (1999). A Selective Method for the Preparation of Primary Amides: Synthesis of Fmoc-L-4-Carboxamidophenylalanine and Other Compounds. Tetrahedron Letters. ResearchGate. Available at: [Link]

  • Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available at: [Link]

  • Reich, S., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Z., et al. (2022). A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine. ChemBioChem. Available at: [Link]

  • Higuchi, Y., et al. (2021). Structural Optimization of Carboxy-Terminal Phenylalanine-Modified Dendrimers for T-Cell Association and Model Drug Loading. Pharmaceutics. Available at: [Link]

  • Gzella, A., & Kurkowska, K. (1996). Enzymatic Synthesis of [1- 13 C]- and [1- 14 C]-L-Phenyl-Alanine. Isotopes in Environmental and Health Studies. Available at: [Link]

  • Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Wersin, G., et al. (n.d.). . Organic Syntheses. Available at: [Link]

  • Organic Syntheses, Inc. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]

  • Richardson, M. B., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine. ResearchGate. Available at: [Link]

  • Daicel Chemical Industries. (1986). Purification of L-phenylalanine. Google Patents (US4584399A).
  • Liu, L., et al. (2018). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Scientific Reports. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • Zhang, C., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Applied Microbiology and Biotechnology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Carboxymethylphenylalanine. PubChem Compound Database. Available at: [Link]

Sources

Technical Support Center: Best Practices for Storing and Handling 4-Carboxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Carboxy-L-phenylalanine (CAS: 126109-42-0), a non-canonical amino acid crucial for innovative research in drug development, peptide synthesis, and protein engineering.[1][2] This document provides field-proven insights and troubleshooting solutions to ensure the stability and successful application of this versatile compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and fundamental properties of this compound.

Q1: What is the correct way to store solid (lyophilized) this compound?

Proper storage is critical to maintain the compound's integrity. As a lyophilized powder, it should be stored in a tightly sealed container, protected from light and moisture. Storage temperature recommendations can vary between suppliers, so always consult the product's specific data sheet. However, a consolidated best-practice approach is detailed below.

Data Presentation: Recommended Storage Conditions for Solid this compound

Storage DurationRecommended TemperatureRationale & Key ConsiderationsSource(s)
Short-Term 4°C to 8°CSuitable for up to one week after receipt. Minimizes risk of moisture absorption from repeated warming to room temperature.[1][3][4]
Long-Term -20°C to -80°CThe industry standard for preserving the stability of amino acids for months. Essential for preventing slow degradation over time. The shelf life can be 6 months or more at these temperatures.[3]

Note: While some suppliers may indicate room temperature storage is acceptable, storing at -20°C is the most robust method to ensure long-term stability and reproducibility of results.[5]

Q2: I have prepared a stock solution. How should I store it?

Solutions are significantly more susceptible to degradation than the solid-state compound. The cardinal rule is to avoid repeated freeze-thaw cycles .[3]

Expert Insight: The energy from freezing and thawing can denature complex molecules and introduce variability into your experiments. For this compound, this can lead to aggregation or subtle chemical changes.

The recommended best practice is as follows:

  • Prepare your stock solution in a suitable, sterile buffer or solvent.

  • Aliquot the solution into single-use volumes (e.g., based on the amount needed for one experiment).

  • Store these aliquots at -20°C or, for maximum stability, at -80°C.

Q3: What is the best solvent for dissolving this compound?

The solubility of this compound is dominated by its chemical structure: an amino group (basic) and two carboxyl groups (acidic). This zwitterionic nature makes its solubility highly dependent on pH.[6]

  • Aqueous Solvents (Recommended): It has good solubility in water, but this is often facilitated by pH adjustment.[7] To dissolve it effectively, you will likely need to prepare a slightly basic solution (pH > 8) by adding a dilute base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). This deprotonates the carboxylic acid groups, forming a highly soluble salt.

  • Organic Solvents: For applications in peptide synthesis, protected derivatives like Boc-4-Carboxyl-L-Phenylalanine are used, which show enhanced solubility in organic solvents common to that field.[8] Unprotected this compound has poor solubility in nonpolar organic solvents and alcohols like ethanol.[9]

Q4: What are the primary safety precautions for handling this compound?

While not classified as a hazardous substance, good laboratory practice is essential.[10]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the fine powder.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

  • Handling: Avoid dust formation during weighing and transfer.[11]

  • Stability: The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[11]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My this compound powder will not dissolve in water.

  • Underlying Cause: You are likely attempting to dissolve the compound at or near its isoelectric point (pI). At the pI, the net charge of the molecule is zero, leading to minimal electrostatic repulsion between molecules and thus, the lowest solubility.

  • Solution: pH Adjustment Protocol

    • Add your desired volume of purified water to the solid compound.

    • While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

    • Monitor the solution. As the pH increases, the solid will begin to dissolve as the carboxyl groups are deprotonated.

    • Continue adding the base until the solid is fully dissolved. Be careful not to overshoot to an extremely high pH unless your experimental protocol requires it.

    • Once dissolved, you can adjust the pH back towards your target experimental pH with a dilute acid (e.g., 0.1 M HCl), but be aware that solubility may decrease as you approach the pI.

Mandatory Visualization: Solubilization Decision Workflow This diagram outlines the logical steps for successfully dissolving this compound.

A Start: Dissolve This compound B Is the final application in an aqueous system? A->B C Use aqueous buffer or water. Add compound to solvent. B->C Yes G Is this for peptide synthesis or organic chemistry? B->G No D Does it dissolve completely? C->D E Solution is ready. Proceed to experiment. D->E Yes F Adjust pH: Add dilute base (e.g., 0.1M NaOH) dropwise until fully dissolved. D->F No F->E H Use an appropriate protected derivative (e.g., Boc- or Fmoc-) with an organic solvent. G->H Yes I Consult synthesis protocol for recommended solvents (e.g., DMF, DMAc). H->I

Caption: Workflow for selecting a solvent and method for this compound.

Problem 2: I suspect my stock solution has degraded or is contaminated.

  • Symptoms: You observe a precipitate in a previously clear solution, see a color change, or your experimental results are inconsistent (e.g., loss of biological activity, unexpected side products in a synthesis).

  • Underlying Causes:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause the solute to fall out of solution or degrade.[3]

    • Microbial Contamination: Non-sterile buffers can support bacterial or fungal growth, which can metabolize the compound.

    • Chemical Instability: Prolonged storage at an inappropriate pH or exposure to light can lead to chemical degradation, such as oxidation or Strecker-type degradation in the presence of certain reagents.[13]

  • Solution: Best Practices for Solution Stability

    • Always Aliquot: Prepare single-use aliquots from a freshly made stock solution to eliminate freeze-thaw cycles.

    • Use Sterile Technique: Prepare solutions using sterile-filtered buffers and sterile labware, especially for long-term storage.

    • Protect from Light: Store solution aliquots in amber vials or in a dark freezer box.

    • When in Doubt, Throw it Out: If you suspect degradation, it is always more efficient and scientifically rigorous to discard the solution and prepare a fresh one from a reliable solid stock.

Mandatory Visualization: Workflow for Ensuring Solution Stability

A 1. Prepare Stock Solution in sterile buffer B 2. (Optional) Filter sterilize through a 0.22 µm filter A->B C 3. Aliquot into sterile, single-use microfuge tubes B->C D 4. Label clearly with name, concentration, and date C->D E 5. Store immediately at -20°C or -80°C D->E F 6. For each experiment, thaw one fresh aliquot. Do NOT refreeze. E->F

Caption: Best-practice workflow to maximize the shelf-life of solutions.

Problem 3: I am getting poor yield or side products in my solid-phase peptide synthesis (SPPS).

  • Underlying Cause: The side-chain carboxyl group of this compound is reactive and will interfere with the peptide bond formation chemistry unless it is protected. Attempting to use the unprotected amino acid directly in standard SPPS protocols will lead to branching, failed couplings, and a complex mixture of products.

  • Solution: Use a Protected Derivative

    • For Fmoc-based SPPS, you must use a derivative where the side-chain carboxyl group is protected, typically with a group that is stable to the Fmoc deprotection conditions (e.g., piperidine) but cleaved during the final resin cleavage and global deprotection (e.g., with TFA).

    • An appropriate building block would be Fmoc-L-Phe(4-COOtBu)-OH , where the tert-butyl (tBu) ester protects the side chain.[2]

    • Always verify that the protecting group strategy for your non-canonical amino acid is compatible with your overall synthesis plan for the rest of the peptide.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound

This protocol details the steps to create a stable, usable stock solution for cell culture, biochemical assays, or other aqueous applications.

  • Materials:

    • This compound (MW: 209.20 g/mol )[14]

    • High-purity water (e.g., Milli-Q or equivalent)

    • 0.5 M NaOH solution, sterile

    • Sterile conical tube and single-use microfuge tubes

    • Stir plate and magnetic stir bar

    • Calibrated pH meter

  • Step-by-Step Methodology:

    • Calculate Mass: To make 10 mL of a 100 mM solution, weigh out 20.92 mg of this compound powder.

    • Initial Mixing: Add the powder to a 15 mL sterile conical tube containing a small, sterile stir bar. Add approximately 8 mL of high-purity water. The powder will likely not dissolve completely, forming a suspension.

    • Solubilization: Place the tube on a magnetic stir plate. While the solution is stirring, add the 0.5 M NaOH solution drop by drop (typically 5-10 µL at a time).

    • Monitor for Clarity: Continue adding NaOH and stirring until the solution becomes completely clear. This indicates the compound has dissolved.

    • Volume Adjustment: Once dissolved, carefully add high-purity water to bring the final volume to exactly 10.0 mL.

    • Final Check (Optional): Check the final pH of the stock solution. It will be basic. If your experiment is pH-sensitive, you will need to account for this upon dilution into your final buffer.

    • Aliquoting and Storage: Immediately dispense the stock solution into sterile, single-use microfuge tubes. Label them clearly and store them at -20°C or -80°C.

References

  • This compound - Cusabio. [Link]

  • This compound, min 95%, 1 gram - CP Lab Chemicals. [Link]

  • Safety Data Sheet - N-Fmoc-4-cyano-L-phenylalanine. [Link]

  • This compound | C10H11NO4 - PubChem, NIH. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine - Royal Society of Chemistry. [Link]

  • (PDF) Solubility of L-Phenylalanine in Aqueous Solutions - ResearchGate. [Link]

  • Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed. [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing 4-Carboxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Carboxy-L-phenylalanine in solid-phase peptide synthesis (SPPS). This resource provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to address the specific challenges you may encounter during the critical final step: cleavage from the resin.

Introduction: The Challenge of this compound

This compound (L-4-Cpa) is a non-canonical amino acid increasingly used to introduce unique structural and functional properties into synthetic peptides. Its defining feature is a second carboxylic acid group on the phenyl ring. While invaluable for modifying peptide charge, creating novel cross-linking points, or chelating metals, this additional functional group necessitates careful consideration during SPPS, particularly during the final acid-mediated cleavage and deprotection step.

The primary challenge lies in ensuring the complete and clean removal of the side-chain protecting group from the 4-carboxy moiety without inducing unwanted side reactions. This guide is structured to help you navigate these challenges, moving from frequently asked questions to a detailed, problem-oriented troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the side-chain carboxyl group of this compound during Fmoc-SPPS?

A: Yes, absolutely. Leaving the side-chain carboxyl group unprotected would allow it to react during the coupling steps, leading to peptide branching and truncated sequences.[1] In standard Fmoc/tBu-based SPPS, the side-chain carboxyl group of this compound should be protected as a tert-butyl (OtBu) ester. This ensures its inertness throughout the synthesis cycles.[2]

Q2: How is the side-chain protecting group on this compound(OtBu) removed?

A: The tert-butyl (OtBu) ester is an acid-labile protecting group. It is designed to be stable to the mild basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) but is efficiently removed during the final, strongly acidic cleavage step using Trifluoroacetic Acid (TFA).[2][3] This allows for a simultaneous deprotection of the side chain and cleavage of the peptide from most standard resins like Wang or Rink Amide.

Q3: Is this compound prone to specific side reactions during cleavage?

A: The primary concern is incomplete deprotection of the OtBu group. However, compared to natural Phenylalanine, the L-4-Cpa residue is generally less prone to common side reactions like electrophilic aromatic substitution (alkylation). The electron-withdrawing nature of the carboxyl group deactivates the phenyl ring, making it less susceptible to attack by carbocations generated during cleavage.[4] The main focus should be on optimizing the cleavage cocktail to ensure complete removal of all protecting groups.

Q4: Can I use a standard TFA cleavage cocktail for a peptide containing this residue?

A: Yes, a standard cleavage cocktail is the correct starting point. For most peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is highly effective.[5] The specific cocktail composition may need to be adjusted based on the other amino acids present in your sequence, especially sensitive residues like Trp, Met, Cys, or Tyr.[3]

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific problems you might encounter. Each answer provides a causal explanation and a clear path to resolution.

Problem 1: Low Cleavage Yield

Q: I performed the cleavage, but my final peptide yield is very low. What went wrong?

A: Low yield after cleavage can stem from several factors, from incomplete cleavage from the resin to physical loss of the peptide during workup.

  • Causality & Logic:

    • Incomplete Cleavage: The acid may not have had sufficient time or access to cleave the ester or amide linkage to the resin. This can be due to steric hindrance from the peptide sequence, aggregation on the resin, or insufficient reaction time.[3]

    • Peptide Precipitation Issues: The cleaved peptide must be successfully precipitated from the TFA solution, typically with cold diethyl ether. If the peptide is very short, highly polar, or if the ether is not sufficiently cold, precipitation can be inefficient.[6]

    • Premature Cleavage: While less common with robust linkers, repeated acid exposure during synthesis (if using a Boc-strategy) can cause some chains to cleave prematurely and be washed away.[7]

  • Troubleshooting Workflow:

    G start Low Peptide Yield check_resin Q1: Was the resin analyzed post-cleavage? start->check_resin re_cleave Action: Re-cleave the resin with fresh cocktail for a longer duration (e.g., 4 hours). check_resin->re_cleave No, or peptide still present precipitation Q2: Was precipitation efficient? check_resin->precipitation Yes, cleavage was complete re_cleave->precipitation optimize_precip Action: Use colder ether (-20°C or colder). Increase incubation time at low temp. Consider a different precipitating solvent. precipitation->optimize_precip No, solution was cloudy or pellet was small workup Q3: Were washing steps performed carefully? precipitation->workup Yes, pellet looked good optimize_precip->workup careful_decant Action: Ensure peptide pellet is firm before decanting. Minimize wash volumes. workup->careful_decant Possible loss during decanting end Yield Optimized workup->end Steps were careful careful_decant->end

    Caption: Troubleshooting workflow for low peptide yield.

Problem 2: Incomplete Deprotection of this compound(OtBu)

Q: My mass spectrometry (MS) analysis shows a peak at +56 Da from my expected mass, suggesting the tert-butyl group is still attached. How do I fix this?

A: This is a classic case of incomplete deprotection. The +56 Da mass shift corresponds precisely to a C₄H₈ fragment (tert-butyl cation minus a proton).

  • Causality & Logic:

    • Insufficient Cleavage Time: While many protecting groups are removed within 1-2 hours, sterically hindered residues or long, aggregated peptides can slow down the reaction kinetics. The OtBu group on L-4-Cpa may require more time for the TFA to access and cleave it effectively.

    • Degraded TFA: Trifluoroacetic acid is hygroscopic. Water contamination can reduce its effective strength, leading to incomplete deprotection. Always use fresh, high-quality TFA.

    • Insufficient Scavenging: While less common for OtBu, in a complex peptide, scavengers can be consumed by other side reactions, indirectly affecting the overall efficiency of the cleavage environment.

  • Solutions:

    • Extend Cleavage Time: Increase the cleavage duration to 3-4 hours at room temperature.[3]

    • Repeat the Cleavage: If you have already precipitated your peptide, you can re-dissolve the crude material in a fresh cleavage cocktail and stir for an additional 1-2 hours.

    • Use Fresh Reagents: Discard old TFA and open a fresh bottle. Ensure all other reagents are of high quality.

Problem 3: Presence of Other Major Impurities in HPLC/MS

Q: My HPLC chromatogram shows multiple peaks near my product peak. What are these impurities and how do I prevent them?

A: These impurities are likely side products from the cleavage of other sensitive amino acids in your sequence. The choice of scavengers is critical to preventing their formation.

  • Causality & Logic:

    • Alkylation of Tryptophan (Trp): Carbocations can attack the indole ring of Trp. Solution: Use TFA/TIS/Water/EDT (94:2.5:2.5:1) . The ethanedithiol (EDT) is a very effective scavenger for this.[3]

    • Oxidation of Methionine (Met): Met can be oxidized to methionine sulfoxide. Solution: Perform the cleavage under a nitrogen atmosphere and use degassed solvents. Adding thioanisole to the cocktail can also help.[6]

    • Dimerization of Cysteine (Cys): Free thiol groups can oxidize to form disulfide bonds (dimers). Solution: Include a reducing agent like EDT or Dithiothreitol (DTT) in your cocktail.[8]

  • Data Summary: Recommended Cleavage Cocktails

Cleavage Cocktail (Reagent)Composition (v/v/w)Primary Use CaseReference
Standard (TFA/TIS/H₂O) 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without sensitive residues. Effective for L-4-Cpa.[5]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT"Universal" cocktail for complex peptides containing Trp, Met, Cys, Tyr, and Arg(Pbf).[6][9]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS"Odorless" alternative to Reagent K when EDT/thioanisole are not desired. Good for Trp.[6]

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide Containing this compound

This protocol assumes a standard Fmoc/tBu synthesis strategy on a Wang or Rink Amide resin.

  • Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Thoroughly wash the peptide-resin with Dichloromethane (DCM) (3x) and Methanol (3x) to remove residual DMF and other solvents.

    • Dry the peptide-resin completely under high vacuum for at least 2 hours.[3]

  • Cleavage Cocktail Preparation (Standard):

    • CAUTION: Perform this step in a certified fume hood. TFA is extremely corrosive.[3]

    • In a clean glass container, prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), 0.25 mL deionized Water. This is sufficient for up to 0.25 mmol of resin. Prepare fresh just before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours. For peptides known to be difficult, extend this to 4 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains your peptide.

    • Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add approximately 10 volumes of ice-cold diethyl ether to the filtrate. A white precipitate (your peptide) should form immediately.

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the tube to form a solid pellet of the peptide.

    • Carefully decant the ether.

    • Wash the pellet two more times by adding fresh cold ether, vortexing briefly, and centrifuging again. This removes residual TFA and scavengers.

    • After the final wash, allow the peptide pellet to air-dry in the fume hood until a dry, white powder is obtained.

Protocol 2: Quality Control Analysis by HPLC and MS
  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (~1 mg) in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile/Water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a standard gradient, for example, 5% to 95% Acetonitrile (containing 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm. Purity is typically assessed by the relative area of the main peak.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the dissolved sample by ESI-MS or MALDI-TOF to confirm the molecular weight of the main product. Check for the absence of masses corresponding to incomplete deprotection (+56 Da for OtBu) or other side products.

Visualizing the Cleavage Mechanism

The cleavage of a peptide from Wang resin and the deprotection of the this compound(OtBu) side chain both proceed via an acid-catalyzed mechanism.

G cluster_0 Side-Chain Deprotection cluster_1 Resin Cleavage (Wang Resin) L4Cpa_OtBu L-4-Cpa(OtBu) Side Chain Protonation_OtBu Protonation by TFA L4Cpa_OtBu->Protonation_OtBu H+ Carbocation_tBu tert-Butyl Cation (+56 Da) Protonation_OtBu->Carbocation_tBu Cleavage L4Cpa_COOH Deprotected L-4-Cpa(COOH) Protonation_OtBu->L4Cpa_COOH Scavenging_tBu tBu Cation Trapped by TIS/H2O Carbocation_tBu->Scavenging_tBu Scavenger Peptide_Resin Peptide-O-CH2-Ph-Resin Protonation_Linker Linker Protonation by TFA Peptide_Resin->Protonation_Linker H+ Carbocation_Linker Benzyl Cation on Resin Protonation_Linker->Carbocation_Linker Cleavage Peptide_COOH Free Peptide (C-Terminal Acid) Protonation_Linker->Peptide_COOH Scavenging_Linker Linker Cation Trapped by Scavenger Carbocation_Linker->Scavenging_Linker Scavenger

Caption: Acid-catalyzed cleavage and deprotection mechanism.

References

  • AAPPTec Peptides. Cleavage Cocktail Selection. [Link]

  • Google Patents. EP4011901A1 - Method for the fmoc group cleavage.
  • Science of Synthesis. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • NIH. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. [Link]

  • Request PDF. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

Sources

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis for Confirming 4-Carboxy-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein engineering and therapeutic development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel functionalities, enhance stability, and create precisely targeted biologics. Among these, 4-Carboxy-L-phenylalanine (pCMF), with its additional carboxylic acid group, presents unique opportunities for protein modification and conjugation. However, the successful incorporation of any ncAA must be rigorously verified to ensure the integrity and homogeneity of the final protein product.

This guide provides an in-depth comparison of mass spectrometry-based methods for confirming the incorporation of this compound, benchmarked against alternative analytical techniques. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reliable results.

The Imperative of Verification: Why Confirm ncAA Incorporation?

The fidelity of ncAA incorporation is not absolute. Cellular machinery can sometimes mis-incorporate a natural amino acid at the designated site, or the ncAA may be incorporated at unintended locations. Failure to confirm the precise location and efficiency of this compound incorporation can lead to heterogeneous protein populations with variable functionalities, compromising downstream applications and regulatory approval. Therefore, robust analytical validation is a cornerstone of any project involving ncAAs.

Mass Spectrometry: The Gold Standard for ncAA Incorporation Analysis

Mass spectrometry (MS) has become the definitive technique for protein analysis due to its high sensitivity, accuracy, and versatility.[1] For confirming the incorporation of this compound, two primary MS-based workflows are employed: intact protein analysis and peptide mapping.

Intact Protein Mass Analysis

Intact protein analysis provides a rapid, high-level confirmation of ncAA incorporation. By measuring the total molecular weight of the protein, a mass shift corresponding to the difference between the intended ncAA and the natural amino acid it replaced can be detected.

Causality of Experimental Choice: This method is best suited for initial screening and as a quick quality control check. A successful incorporation of this compound in place of a phenylalanine residue will result in a predictable mass increase of 44 Da (the mass of a carboxyl group minus a hydrogen atom).

Limitations: While fast, intact protein analysis lacks site-specific information. If multiple incorporation sites are intended, or if there is a possibility of mis-incorporation, this method cannot pinpoint the location of the ncAA.

Peptide Mapping with Tandem Mass Spectrometry (LC-MS/MS)

Peptide mapping coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used method for definitive confirmation of site-specific ncAA incorporation.[2] This "bottom-up" proteomics approach involves enzymatically digesting the protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry.[3]

Workflow Visualization:

Caption: Workflow for LC-MS/MS Peptide Mapping.

Causality of Experimental Choices:

  • Denaturation, Reduction, and Alkylation: These initial steps are crucial to unfold the protein and make it accessible to proteolytic enzymes.[4] Incomplete denaturation can lead to missed cleavages and incomplete sequence coverage.

  • Enzymatic Digestion: Trypsin is the most commonly used protease as it cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a predictable size range suitable for MS analysis.[3]

  • LC Separation: Reverse-phase chromatography separates peptides based on their hydrophobicity, reducing the complexity of the mixture entering the mass spectrometer at any given time and minimizing ion suppression.[5]

  • Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a first scan (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. Selected peptides are then fragmented (e.g., by collision-induced dissociation - CID), and a second scan (MS2) measures the m/z of the resulting fragment ions. The fragmentation pattern provides the amino acid sequence of the peptide.[6] The presence of this compound will result in a characteristic mass shift in the peptide containing the incorporation site, and its fragmentation pattern will confirm its precise location.

Comparative Analysis of Verification Methods

While mass spectrometry is the gold standard, other techniques can provide complementary information or serve as alternatives in specific contexts.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Peptide Mapping Enzymatic digestion followed by LC separation and MS/MS analysis of peptides.High confidence, site-specific confirmation, provides information on incorporation efficiency and other post-translational modifications.[2]Requires specialized equipment and expertise, more time-consuming than intact mass analysis.
Intact Protein Mass Analysis Direct mass measurement of the whole protein.Rapid, simple, good for initial screening.Lacks site-specific information, can be challenging for large or heterogeneous proteins.
Edman Degradation Sequential chemical cleavage and identification of N-terminal amino acids.Direct sequencing, can distinguish isobaric amino acids (e.g., leucine and isoleucine).[1][7]Limited to ~30-60 residues from the N-terminus, will not work on N-terminally blocked proteins, can be ambiguous with some ncAAs.[7]
Western Blotting Immuno-detection of the target protein after gel electrophoresis.Widely available, can confirm protein expression and size.Does not directly confirm ncAA incorporation unless a specific antibody against the ncAA is available, which is rare. Provides indirect evidence of full-length protein synthesis.
Fluorescence Labeling Covalent attachment of a fluorescent probe to a reactive group on the ncAA.Allows for visualization and quantification of ncAA incorporation in vitro and in vivo.[8]Requires an ncAA with a bioorthogonal handle for labeling, does not provide sequence-level confirmation.

Detailed Experimental Protocol: LC-MS/MS Peptide Mapping for this compound Confirmation

This protocol outlines a robust workflow for the confirmation of this compound incorporation into a recombinant protein.

Sample Preparation

Rationale: Proper sample preparation is critical for successful peptide mapping. The goal is to completely denature, reduce, and alkylate the protein to ensure efficient and reproducible enzymatic digestion.[4]

  • Protein Quantification: Accurately determine the concentration of your purified protein sample using a reliable method such as a Bradford or BCA assay.

  • Denaturation, Reduction, and Alkylation:

    • To 50 µg of protein, add a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5) to a final volume of 90 µL.

    • Add 5 µL of a 200 mM dithiothreitol (DTT) solution and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add 5 µL of a 400 mM iodoacetamide (IAA) solution and incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues, preventing disulfide bond reformation.

  • Buffer Exchange and Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 1 M, which is necessary for trypsin activity.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate at 37 °C for 16-18 hours.

  • Peptide Cleanup:

    • Acidify the digestion reaction with 10% trifluoroacetic acid (TFA) to a pH of ~2 to stop the trypsin activity.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's instructions.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis

Rationale: The goal of LC-MS/MS is to separate the complex peptide mixture and generate high-quality fragmentation data for confident peptide identification and localization of the this compound.[2]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is recommended.

  • LC Separation:

    • Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water.

    • Inject 1-2 µg of the peptide mixture onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile in 0.1% formic acid over 60-90 minutes) at a flow rate of ~300 nL/min.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire MS1 scans over a mass range of m/z 350-1800.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Acquire MS2 scans of the fragment ions.

Data Analysis

Rationale: Specialized software is required to match the experimental MS/MS spectra to theoretical fragmentation patterns from a protein sequence database.

  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS data against a database containing the sequence of the target protein.

  • Modification Specification: Crucially, specify a variable modification corresponding to the mass difference of this compound at the target amino acid residue. For example, if replacing phenylalanine, the mass shift will be +43.9898 Da (C2H-1O2).

  • Data Interpretation:

    • Confirm the identification of the peptide containing the this compound with a high confidence score.

    • Manually inspect the MS/MS spectrum of the modified peptide to verify that the b- and y-ion series confidently localizes the modification to the correct residue. The presence of fragment ions containing the modified amino acid will show the expected mass shift.

Expected Fragmentation: Peptides containing phenylalanine often show characteristic fragmentation patterns.[2] The presence of the additional carboxyl group on the phenyl ring of this compound is expected to have a minimal impact on the backbone fragmentation, allowing for standard interpretation of b- and y-ion series for sequence confirmation.

Conclusion

The confirmation of this compound incorporation is a critical step in the development of novel proteins with enhanced functionalities. While several analytical techniques can provide valuable information, LC-MS/MS-based peptide mapping stands out as the most comprehensive and definitive method. Its ability to provide site-specific confirmation and relative quantification of incorporation makes it an indispensable tool for researchers, scientists, and drug development professionals. By following a well-designed and rigorously executed protocol, as outlined in this guide, one can ensure the homogeneity and quality of their engineered proteins, paving the way for successful downstream applications.

References

  • Edman degradation. Wikipedia. Available at: [Link].

  • Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Creative Biolabs. Available at: [Link].

  • 4 Steps of Edman Degradation. Mtoz Biolabs. Available at: [Link].

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Available at: [Link].

  • Evaluation of ncAA-sdAb specificity in the presence of cell lysates. ResearchGate. Available at: [Link].

  • The Western blot and other blotting techniques (article). Khan Academy. Available at: [Link].

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B. Available at: [Link].

  • Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Journal of Visualized Experiments. Available at: [Link].

  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports. Available at: [Link].

  • Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry. Available at: [Link].

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B. Available at: [Link].

  • Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. International Journal of Neonatal Screening. Available at: [Link].

  • Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical Biochemistry. Available at: [Link].

  • Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv. Available at: [Link].

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link].

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available at: [Link].

  • Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring--implications for clinical management of patients with hyperphenylalaninemia. Clinical Biochemistry. Available at: [Link].

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Available at: [Link].

  • 2 Protein Analysis using Tandem Mass Spectrometry. YouTube. Available at: [Link].

  • Screening Tagged Proteins Using Tandem Affinity-Buffer Exchange Chromatography Online with Native Mass Spectrometry. Analytical Chemistry. Available at: [Link].

  • Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. Methods. Available at: [Link].

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 4-Carboxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the incorporation of non-natural amino acids like 4-Carboxy-L-phenylalanine (p-Carboxy-Phe) into peptides and other molecular entities offers a powerful tool for modulating pharmacological properties. However, the integrity of this building block is paramount; its purity directly impacts the synthesis yield, impurity profile, and biological activity of the final product. This guide provides an in-depth, field-proven strategy for validating the purity of synthesized this compound, moving beyond simple pass/fail criteria to a holistic, data-driven assessment.

The core principle of our approach is orthogonality—the use of multiple, distinct analytical techniques that measure different physicochemical properties of the molecule. This ensures that a comprehensive purity profile is established, covering chemical, chiral, and structural integrity. Relying on a single method, such as reversed-phase HPLC, can mask co-eluting impurities or fail to detect the presence of the incorrect enantiomer, which can have significant and unforeseen pharmacological consequences.[1]

Foundational Analysis: Identity and Structure Confirmation

Before quantifying purity, we must unequivocally confirm the identity of the synthesized material. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this initial validation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an atomic-level fingerprint of the molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The solvent choice, D₂O with a small amount of NaOD or DCl, is critical to solubilize the zwitterionic amino acid and shift the exchangeable amine and carboxyl protons out of the primary spectral regions, simplifying the analysis of the core structure.

Expected ¹H NMR Spectrum (in D₂O):

  • Aromatic Protons: Two distinct doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The integration should correspond to 2 protons for each doublet.

  • Alpha-Proton (α-H): A triplet or doublet of doublets (~4.0 ppm) coupled to the two beta-protons.

  • Beta-Protons (β-H₂): Two diastereotopic protons appearing as a multiplet (~3.2-3.4 ppm), coupled to the alpha-proton and to each other.

The absence of significant unassigned peaks is the first indicator of high chemical purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.[2] A Time-of-Flight (TOF) or Orbitrap analyzer provides the high resolution necessary to distinguish the target molecule from potential impurities with similar nominal masses.

Expected Result:

  • Molecular Formula: C₁₀H₁₁NO₄[3][4][5]

  • Exact Mass: 209.0688 g/mol [3]

  • Observed [M+H]⁺: 210.0761 ± 5 ppm

A mass accuracy of less than 5 ppm between the observed and theoretical mass provides strong confidence in the elemental composition of the synthesized material.

The Orthogonal Workflow for Purity Quantification

Once identity is confirmed, we proceed to a multi-pronged quantification of purity. The following workflow illustrates the logical sequence of analysis, ensuring that data from each step informs the next.

Purity_Workflow cluster_0 Step 1: Identity Confirmation cluster_1 Step 2: Chemical & Chiral Purity cluster_2 Step 3: Absolute Quantification & Final Assessment NMR ¹H & ¹³C NMR (Structural Integrity) RP_HPLC Reversed-Phase HPLC (Chemical Purity, >99%) NMR->RP_HPLC HRMS High-Resolution MS (Elemental Composition) HRMS->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity, >99.5% L-isomer) RP_HPLC->Chiral_HPLC CHN Elemental Analysis (CHN) (Empirical Formula Confirmation) Chiral_HPLC->CHN Final_Purity Final Purity Statement (Combined Data Assessment) CHN->Final_Purity start Synthesized This compound start->NMR start->HRMS

Caption: Orthogonal workflow for validating this compound purity.

Quantitative Purity Analysis: Protocols and Comparisons

This section details the experimental protocols and presents comparative data for a hypothetical synthesized batch against a certified commercial standard.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This technique separates compounds based on their hydrophobicity and is the workhorse for assessing the presence of synthesis byproducts and related impurities.

Experimental Protocol:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Mobile Phase A.

Causality Behind Experimental Choices: A C18 column provides excellent retention for aromatic compounds. TFA is used as an ion-pairing agent to improve peak shape for the charged amino acid.[6] A gradient elution is necessary to ensure that both polar and non-polar impurities are effectively separated and eluted. Detection at 214 nm is optimal for the peptide bond if the amino acid were derivatized, but also provides good sensitivity for the carboxyl groups, while 254 nm is ideal for the aromatic ring.

Chiral HPLC for Enantiomeric Purity

The determination of chiral purity is arguably the most critical quality assessment for any synthetic amino acid intended for biological applications.[1][2] The presence of the D-enantiomer can lead to inactive or even antagonistic biological effects.

Experimental Protocol:

  • Column: Chiral Stationary Phase (CSP), e.g., a macrocyclic glycopeptide-based column like Teicoplanin (Astec CHIROBIOTIC T).

  • Mobile Phase: 80% Methanol / 20% Water with 5 mM Perchloric Acid. (Note: Mobile phase composition is highly dependent on the CSP and must be optimized).[7]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Sample Preparation: 0.5 mg/mL in mobile phase.

Causality Behind Experimental Choices: Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[8] The D-enantiomer typically has a stronger interaction with this type of CSP and is retained longer, allowing for clear separation and quantification.[8] Using an isocratic mobile phase provides stable baseline and reproducible retention times, which is crucial for accurate quantification of a small impurity peak (the D-isomer) in the presence of a large main peak (the L-isomer).

Elemental Analysis (CHN)

This classic technique provides the mass percentage of Carbon, Hydrogen, and Nitrogen in the compound. It serves as a final, bulk-level confirmation of the empirical formula and the absence of significant inorganic or solvent impurities.

Causality Behind Experimental Choices: This is a destructive, bulk analysis method that is fundamentally different from the chromatographic techniques. A successful result from CHN analysis validates that the purity observed in the highly sensitive but small-volume injection techniques (HPLC) is representative of the entire sample batch.

Comparative Data Summary

The table below summarizes example data for a synthesized batch of this compound compared to a commercial standard.

Analytical TechniqueParameter MeasuredAcceptance CriterionSynthesized Batch (Example Result)Commercial Standard (Example Result)
RP-HPLC Chemical Purity (% Area)≥ 99.0%99.6%99.8%
Chiral HPLC Enantiomeric Purity (% L)≥ 99.5%99.8% L-isomer (0.2% D-isomer)> 99.9% L-isomer (<0.1% D-isomer)
HRMS Mass Accuracy (ppm)≤ 5 ppm1.8 ppm1.1 ppm
¹H NMR Structural ConformanceConforms to structureConformsConforms
Elemental Analysis %C, %H, %NWithin ± 0.4% of theoreticalC: 57.31% (Theo. 57.41%)H: 5.32% (Theo. 5.30%)N: 6.65% (Theo. 6.70%)C: 57.49% (Theo. 57.41%)H: 5.28% (Theo. 5.30%)N: 6.71% (Theo. 6.70%)

Data Integration and Final Purity Assessment

No single technique tells the whole story. The strength of this validation approach lies in the integration of orthogonal data points to build a high-confidence purity statement.

Data_Integration cluster_Data Orthogonal Data Inputs cluster_Logic Assessment Logic HPLC HPLC Purity (e.g., 99.6%) LOGIC1 Are all results within acceptance criteria? HPLC->LOGIC1 CHIRAL Chiral Purity (e.g., 99.8% L) CHIRAL->LOGIC1 NMR NMR (No organic impurities detected) NMR->LOGIC1 MS MS (Correct Mass) MS->LOGIC1 CHN CHN (Correct Elemental %) CHN->LOGIC1 LOGIC2 Do results from different techniques corroborate? LOGIC1->LOGIC2 CONCLUSION Conclusion: Synthesized material is highly pure (99.6% chemical, 99.8% enantiomeric) and structurally confirmed. LOGIC2->CONCLUSION

Caption: Logical flow for integrating orthogonal data to determine final purity.

The validation of synthesized this compound requires a rigorous, multi-faceted approach. By integrating structural confirmation (NMR, HRMS) with orthogonal purity assessments (RP-HPLC, Chiral HPLC) and bulk analysis (Elemental Analysis), researchers can establish a high degree of confidence in the quality of their material. This self-validating system, where results from disparate techniques must converge, ensures that the building block used in subsequent research and development is well-characterized, minimizing variables and leading to more reliable and reproducible scientific outcomes.

References

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI.
  • Analyses of amino acids, Enantiomeric purity.CAT.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. (2021). RSC Publishing.
  • Chiral Amino Acid Analysis Using LC/MS.Wako Blog | Laboratory Chemicals.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed.
  • This compound, min 95%, 1 gram.Fisher Scientific.
  • This compound | C10H11NO4.PubChem, NIH.
  • 4-Carboxymethylphenylalanine | C11H13NO4.PubChem, NIH.
  • This compound.Chem-Impex.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.
  • 431381 this compound CAS: 126109-42-0.United States Biological.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI.
  • ICH Test Procedures and Acceptance Criteria for Biological Products.National Toxicology Program.
  • Acceptance criteria a for related substances in synthetic peptide drug...ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.LCGC International.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.AVESİS.
  • Analytical Methods.RSC Publishing.
  • HPLC Methods for analysis of Phenylalanine.HELIX Chromatography.
  • HPLC measurement of phenylalanine in plasma. (1988). PubMed.
  • Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids.PubMed.
  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry.PubMed Central.
  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group.
  • Applications of Amino Acid Analysis in Pharmaceutical Research.Creative Proteomics.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carboxy-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Carboxy-L-phenylalanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。